molecular formula C9H16N2 B2769878 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine CAS No. 23461-22-5

3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine

Cat. No. B2769878
CAS RN: 23461-22-5
M. Wt: 152.241
InChI Key: CMGFSOAWZMKIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known to be a biologically active scaffold and is found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the condensation of a carboxylic acid moiety with a substituted amine . For example, 2,4,4-trimethoxybutan-1-amine can be refluxed with a carboxylic acid to form an N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine” consists of a pyrrole ring attached to a propylamine group . The pyrrole ring contains two methyl groups at the 2 and 4 positions .

Scientific Research Applications

Generation of Structurally Diverse Libraries

The starting material 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative from 2-acetylthiophene, has been utilized in alkylation and ring closure reactions to generate a structurally diverse library. This compound reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. The dimethylamino moiety can be exchanged with various aliphatic and aromatic amines, leading to the alkylation of monocyclic NH-azoles such as pyrazole, imidazole, 1,2,4-triazole, and tetrazole. The key to the generation of these diverse compounds is the reactivity of the dimethylamino group, which facilitates ring closure reactions yielding pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimidobenzimidazole, and 4-hydroxypiperidine derivatives (G. Roman, 2013).

Synthesis of Substituted Pyrroles

Palladium-catalyzed cycloisomerization of (Z)-(2-en-4-ynyl)amines, in the presence of catalytic amounts of PdCl2 in conjunction with KCl, transforms into pyrroles in anhydrous N,N-dimethylacetamide. This synthesis demonstrates the utility of dimethylamino groups in facilitating the formation of pyrroles under controlled conditions, highlighting a new synthesis pathway for substituted pyrroles (B. Gabriele et al., 2001).

Novel Routes to 1,2,4-Trisubstituted Pyrroles

The interaction with primary amines under palladium catalysis of 2-(acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans, can yield 1,2,4-trisubstituted pyrroles. This method indicates the flexibility of dimethylamino-containing compounds in synthesizing complex pyrrole structures, offering a novel route to trisubstituted pyrroles (M. Friedrich et al., 2002).

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine demonstrates the application of dimethylamino derivatives in the preparation of key intermediates for pharmaceuticals. This compound serves as a critical intermediate in the development of premafloxacin, showcasing the significance of dimethylamino groups in drug synthesis processes (T. Fleck et al., 2003).

Future Directions

The future directions for “3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine” could involve further exploration of its biological activities and potential therapeutic applications, given the known biological activities of pyrrole-containing compounds . Additionally, further studies could be conducted to understand its specific chemical reactions and mechanism of action.

properties

IUPAC Name

3-(2,4-dimethylpyrrol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8-6-9(2)11(7-8)5-3-4-10/h6-7H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFSOAWZMKIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23461-22-5
Record name 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.